molecular formula C38H58O4 B608300 Kahweol oleate CAS No. 108214-30-8

Kahweol oleate

Cat. No.: B608300
CAS No.: 108214-30-8
M. Wt: 578.87
InChI Key: MDXDAWWJXQHCAA-RWDNSPHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kahweol oleate can be synthesized through the esterification of kahweol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale esterification processes. Supercritical fluid extraction is often employed to isolate kahweol from coffee beans, followed by esterification with oleic acid. This method is preferred due to its efficiency and environmental benefits .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions involving this compound can result in the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Acid chlorides and anhydrides are common reagents for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Kahweol oleate is similar to other diterpene esters such as cafestol oleate, kahweol linoleate, and kahweol palmitate. this compound is unique due to its specific esterification with oleic acid, which enhances its bioavailability and biological activity .

Comparison with Similar Compounds

  • Cafestol oleate
  • Kahweol linoleate
  • Kahweol palmitate

Kahweol oleate stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXDAWWJXQHCAA-RWDNSPHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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